molecular formula C16H15F3N2O4 B11568818 methyl 2-methyl-4-{[(2-methylphenyl)carbonyl]amino}-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 2-methyl-4-{[(2-methylphenyl)carbonyl]amino}-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11568818
M. Wt: 356.30 g/mol
InChI Key: OAQPICDHWFCBKA-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-(2-methylbenzamido)-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a trifluoromethyl group, and a benzamido substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-4-(2-methylbenzamido)-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Amidation Reaction: The benzamido group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-(2-methylbenzamido)-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the pyrrole ring.

    Substitution: The trifluoromethyl group and the benzamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-methyl-4-(2-methylbenzamido)-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-methyl-4-(2-methylbenzamido)-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group and the benzamido group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-4-(2-methylbenzamido)-benzoic acid
  • Methyl 2-methyl-4-(2-methylbenzoylamino)-benzoic acid
  • Methyl 2-methyl-4-(2-methylbenzamido)-benzoic acid

Uniqueness

Methyl 2-methyl-4-(2-methylbenzamido)-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to the presence of the trifluoromethyl group and the pyrrole ring, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H15F3N2O4

Molecular Weight

356.30 g/mol

IUPAC Name

methyl 2-methyl-4-[(2-methylbenzoyl)amino]-5-oxo-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C16H15F3N2O4/c1-8-6-4-5-7-10(8)12(22)21-15(16(17,18)19)11(13(23)25-3)9(2)20-14(15)24/h4-7H,1-3H3,(H,20,24)(H,21,22)

InChI Key

OAQPICDHWFCBKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2(C(=C(NC2=O)C)C(=O)OC)C(F)(F)F

Origin of Product

United States

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